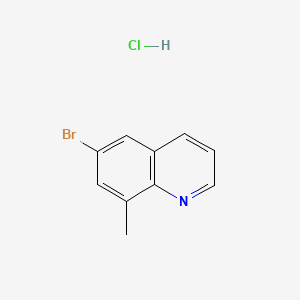

6-Bromo-8-methylquinoline hydrochloride

Description

BenchChem offers high-quality 6-Bromo-8-methylquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-methylquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-bromo-8-methylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.ClH/c1-7-5-9(11)6-8-3-2-4-12-10(7)8;/h2-6H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIILIZHVRUWNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682444 | |

| Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257665-18-1 | |

| Record name | Quinoline, 6-bromo-8-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-8-methylquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the 6-Bromo-8-methylquinoline Scaffold

An In-depth Technical Guide to the Chemical Properties of 6-Bromo-8-methylquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Its rigid, planar structure and the presence of a basic nitrogen atom make it an exceptional scaffold for interacting with biological targets. The strategic functionalization of this core is paramount in drug discovery for fine-tuning physicochemical properties and biological activity.

This guide focuses on a particularly valuable derivative: 6-Bromo-8-methylquinoline, specifically in its hydrochloride salt form. The introduction of a bromine atom at the 6-position and a methyl group at the 8-position creates a unique electronic and steric profile. The bromine atom serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability. Conversion to the hydrochloride salt is a common and critical step in drug development, often employed to enhance aqueous solubility, improve crystallinity, and increase the stability of the parent compound, thereby facilitating its handling and formulation.

This document provides a comprehensive overview of the chemical properties, synthesis, characterization, reactivity, and potential applications of 6-Bromo-8-methylquinoline hydrochloride, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Physicochemical Properties

The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the quinoline ring. This conversion significantly impacts the compound's physical properties, most notably its solubility.

Formation of the Hydrochloride Salt

Caption: Synthetic workflow from aniline precursor to the final hydrochloride salt.

Protocol 2.1: Synthesis of 6-Bromo-8-methylquinoline (Skraup Synthesis Adaptation)

Causality: This protocol leverages the classic Skraup reaction, where concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. Glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline derivative. Subsequent cyclization and oxidation yield the quinoline ring.

-

Reaction Setup: In a fume hood, cautiously add 4-bromo-2-methylaniline (1.0 eq) to concentrated sulfuric acid (approx. 4.0 eq) in a flask equipped with a reflux condenser.

-

Addition of Reagents: Add a suitable oxidizing agent (e.g., nitrobenzene or arsenic pentoxide, use with extreme caution) and slowly add glycerol (approx. 3.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to approximately 130-140 °C. The reaction is exothermic and requires careful temperature control. Maintain heating for 3-4 hours.

-

Work-up: Allow the mixture to cool. Carefully pour it onto ice and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or toluene.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2.2: Formation of the Hydrochloride Salt

Causality: The lone pair of electrons on the sp²-hybridized quinoline nitrogen acts as a Brønsted-Lowry base, readily accepting a proton from hydrochloric acid. The resulting ionic salt has lower solubility in nonpolar organic solvents like diethyl ether, causing it to precipitate.

-

Dissolution: Dissolve the purified 6-Bromo-8-methylquinoline free base in anhydrous diethyl ether.

-

Acidification: Slowly add a solution of 2 M hydrochloric acid in diethyl ether dropwise to the stirred solution at room temperature.

-

Precipitation: A precipitate should form immediately upon addition of the acid. Continue adding the HCl solution until no further precipitation is observed.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield 6-Bromo-8-methylquinoline hydrochloride.

Spectroscopic Characterization (Predicted)

No direct experimental spectra for 6-Bromo-8-methylquinoline hydrochloride were found in the searched literature. However, based on the structure and data from analogous compounds like 6-bromoquinoline, a detailed prediction can be made. [3]

| Technique | Expected Observations and Rationale |

|---|---|

| ¹H NMR | - Aromatic Protons (7-9 ppm): Multiple signals (doublets, triplets, or doublets of doublets) corresponding to the protons on the quinoline ring. Protons on the pyridine ring (positions 2, 3, 4) will be deshielded compared to those on the benzene ring. Upon protonation to the hydrochloride salt, the protons closest to the nitrogen (especially at positions 2 and 7) are expected to shift significantly downfield due to the positive charge. - Methyl Protons (~2.5 ppm): A singlet corresponding to the three protons of the methyl group at the 8-position. |

| ¹³C NMR | - Aromatic Carbons (120-150 ppm): Multiple signals for the carbons of the quinoline ring. The carbon attached to the bromine (C6) will be influenced by halogen-induced shifts. - Methyl Carbon (~15-20 ppm): A single signal for the methyl carbon. |

| Mass Spec (EI) | - Molecular Ion (M⁺): For the free base, a characteristic pair of peaks at m/z 221 and 223 with an approximate 1:1 intensity ratio, which is the isotopic signature of a single bromine atom. [3] - Fragmentation: Expect loss of Br (M-79/81), H, and potentially the methyl group. |

| FT-IR | - Aromatic C-H Stretch: ~3050-3100 cm⁻¹ - C=N and C=C Stretches: 1500-1650 cm⁻¹ (characteristic of the quinoline ring) - N-H Stretch (for HCl salt): A broad band in the 2400-3200 cm⁻¹ region, indicative of the protonated amine salt. - C-Br Stretch: ~500-650 cm⁻¹ in the fingerprint region. |

Chemical Reactivity and Synthetic Utility

The true synthetic value of 6-Bromo-8-methylquinoline lies in its dual reactivity: the quinoline core and the versatile carbon-bromine bond.

Reactivity of the Quinoline Core

The quinoline ring system has a nuanced reactivity profile. The pyridine ring is generally electron-deficient and resistant to electrophilic substitution, while the benzene ring is more akin to a standard aromatic system, albeit influenced by the fused pyridine ring. The methyl group at C8 is a weak activating group, while the bromine at C6 is a deactivating but ortho-, para-directing group.

The C-Br Bond: A Gateway to Molecular Diversity

The most significant feature for a drug development professional is the aryl bromide at the 6-position. This site is primed for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. This modularity is essential for building libraries of compounds for structure-activity relationship (SAR) studies.

Key Cross-Coupling Reactions

Caption: Key palladium-catalyzed cross-coupling reactions at the C6-Br position.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or heteroaryl moieties. This is a workhorse reaction in medicinal chemistry for exploring SAR at this position.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can serve as bioisosteres or be further functionalized.

-

Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively, allowing for the introduction of a wide range of substituents that can modulate solubility and form hydrogen bonds with biological targets.

Potential Applications in Drug Discovery

While specific biological data for 6-Bromo-8-methylquinoline is not prevalent, the broader class of substituted quinolines has demonstrated significant potential in several therapeutic areas. [1][2][4]This compound is best viewed as a high-value intermediate or scaffold for building novel therapeutic agents.

-

Oncology: Many kinase inhibitors feature a quinoline core. The 6-bromo position allows for derivatization to target the solvent-exposed regions of ATP-binding pockets. [4]* Anti-Infectives: The quinolone scaffold is famous for its antibacterial activity (e.g., fluoroquinolones). Novel derivatives could be explored for activity against drug-resistant bacteria or other pathogens like fungi and parasites. [1]* Neuroscience: Derivatives of 8-hydroxyquinoline have been investigated for their metal-chelating properties in the context of neurodegenerative diseases. [2]While this compound lacks the 8-hydroxyl group, its core structure is relevant to CNS-targeted drug design.

-

PGF2α Inhibition: Related 6-bromo-3-methylquinoline analogues have been studied as inhibitors of Prostaglandin F2α, a target for preventing preterm birth, highlighting the potential for this scaffold in diverse therapeutic areas. [5]

Safety and Handling

Proper safety precautions are mandatory when handling 6-Bromo-8-methylquinoline and its hydrochloride salt.

-

Hazard Classification: The free base is classified as causing skin irritation (H315, Category 2), serious eye irritation (H319, Category 2), and may cause respiratory irritation (H335, Category 3). [6][7]The hydrochloride salt should be assumed to have a similar hazard profile.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [8][9]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. [7] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [7] * Inhalation: Remove the person to fresh air and keep comfortable for breathing. [7]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [10]

-

References

-

PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

-

PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. [Link]

- BenchChem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.

- Fisher Scientific. (2025).

- Chemos GmbH & Co. KG. (Date not available).

-

SpectraBase. 8-Methylquinoline. [Link]

- MedChemExpress. (2025).

- ResearchGate. (2021). Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry.

- Google Patents. (2018). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

- PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.

- EvitaChem. (Date not available). Buy 8-Bromo-4-chloro-6-methylquinoline.

- BenchChem. (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.

- ResearchGate. (2012). Fragment-Based Discovery of 8-Hydroxyquinoline Inhibitors of the HIV-1 Integrase-LEDGF/p75 Interaction.

- Sigma-Aldrich. (2024).

- D'Arcy, B. R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

- MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

-

PubChem. 6-Bromo-8-chloroquinoline. National Center for Biotechnology Information. [Link]

- PMC. (2019). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 6-Bromo-8-methylquinoline | 178396-31-1 [sigmaaldrich.com]

Navigating the Spectral Landscape: An In-Depth Technical Guide to the NMR Spectral Data of 6-Bromo-8-methylquinoline Hydrochloride

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 6-bromo-8-methylquinoline hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific salt, this guide provides a robust, data-driven prediction and interpretation based on established principles of NMR spectroscopy and empirical data from closely related structural analogs. We will delve into the causal relationships between molecular structure, substituent effects, and the resulting NMR chemical shifts and coupling constants. Furthermore, this guide presents a self-validating, step-by-step protocol for the acquisition of high-quality NMR data for this class of compounds, ensuring researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery and development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The targeted substitution on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-Bromo-8-methylquinoline hydrochloride represents a key synthetic intermediate, where the bromine atom provides a handle for further functionalization via cross-coupling reactions, and the methyl group influences the steric and electronic properties of the molecule. The hydrochloride salt form is often employed to enhance solubility and stability.

A thorough understanding of the NMR spectral characteristics of 6-bromo-8-methylquinoline hydrochloride is paramount for unambiguous structural verification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will provide the foundational knowledge for researchers working with this and structurally similar molecules.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for 6-bromo-8-methylquinoline hydrochloride. These predictions are derived from a careful analysis of the known spectral data of quinoline, 6-bromoquinoline, 8-methylquinoline, and the isomeric 8-bromo-2-methylquinoline, coupled with an understanding of substituent and protonation effects.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 9.2 - 9.4 | dd | J = 5.0, 1.5 Hz |

| H-3 | 7.8 - 8.0 | dd | J = 8.5, 5.0 Hz |

| H-4 | 8.8 - 9.0 | dd | J = 8.5, 1.5 Hz |

| H-5 | 8.2 - 8.4 | d | J = 2.0 Hz |

| H-7 | 8.0 - 8.2 | d | J = 2.0 Hz |

| -CH₃ | 2.9 - 3.1 | s | - |

| N-H | 14.0 - 16.0 | br s | - |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 150 |

| C-3 | 124 - 126 |

| C-4 | 140 - 142 |

| C-4a | 130 - 132 |

| C-5 | 132 - 134 |

| C-6 | 120 - 122 |

| C-7 | 138 - 140 |

| C-8 | 135 - 137 |

| C-8a | 145 - 147 |

| -CH₃ | 18 - 20 |

In-Depth Spectral Interpretation: The "Why" Behind the Peaks

The predicted chemical shifts and coupling constants are a direct consequence of the unique electronic environment of each nucleus within the 6-bromo-8-methylquinoline hydrochloride molecule.

The Influence of the Quinoline Core and Protonation

The quinoline ring system is an aromatic heterocycle, and its protons and carbons resonate in the characteristic downfield region of the NMR spectrum. The nitrogen atom, being electronegative, withdraws electron density from the ring, particularly from the ortho and para positions (C-2, C-4, C-5, C-7, and C-8a). This deshielding effect results in a downfield shift of the attached protons and the carbon atoms themselves.

Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated and positively charged. This significantly enhances its electron-withdrawing inductive effect, leading to a pronounced downfield shift of all protons and carbons in the heterocyclic ring, most notably H-2, H-4, and the adjacent carbons. The N-H proton itself is expected to be highly deshielded and may appear as a broad singlet at a very low field.

Substituent Effects: The Role of Bromine and Methyl Groups

-

The Bromo Group at C-6: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which would deshield adjacent protons and carbons. However, it also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating mesomeric effect. For halogens, the inductive effect generally dominates, but the mesomeric effect can influence the ortho and para positions. The net effect of the bromine at C-6 will be a moderate downfield shift for H-5 and H-7.

-

The Methyl Group at C-8: The methyl group is a weak electron-donating group through an inductive effect and hyperconjugation. This leads to a slight shielding (upfield shift) of the protons and carbons in its vicinity, particularly at the ortho (C-7, C-8a) and para (C-5) positions. The protons of the methyl group itself will appear as a singlet in the upfield region of the aromatic spectrum.

The interplay of these effects from the quinoline core, protonation, and the bromo and methyl substituents leads to the predicted spectral pattern. For instance, the chemical shift of H-7 is influenced by the deshielding effect of the protonated nitrogen and the bromine at C-6, as well as the shielding effect of the methyl group at C-8.

Coupling Constants: Elucidating Connectivity

The predicted coupling constants are based on the typical values observed in quinoline systems. The ortho coupling (³J) between adjacent protons is typically in the range of 8-9 Hz, while meta coupling (⁴J) is smaller, around 1-2 Hz. The para coupling (⁵J) is usually close to 0 Hz and often not resolved. These coupling patterns are crucial for definitively assigning the protons in the spectrum. For example, H-4 is expected to be a doublet of doublets due to its ortho coupling with H-3 and its meta coupling with H-2.

Experimental Protocol: A Self-Validating System for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 6-bromo-8-methylquinoline hydrochloride, the following detailed protocol is recommended.

Sample Preparation

-

Material Purity: Ensure the 6-bromo-8-methylquinoline hydrochloride sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points for hydrochloride salts. The choice of solvent can slightly influence chemical shifts.

-

Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Dissolution and Transfer: Carefully weigh the sample and dissolve it completely in the deuterated solvent. A brief period of vortexing or sonication may be required. Transfer the solution to a clean, dry NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.

-

Tuning and Matching: Ensure the NMR probe is properly tuned to the frequencies of ¹H and ¹³C and matched to the impedance of the instrument.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-16 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

-

Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used.

-

Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) will likely be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the NMR assignments and the experimental process, the following diagrams are provided.

Caption: Atom numbering scheme for 6-bromo-8-methylquinoline.

Caption: Experimental workflow for NMR analysis.

Conclusion: Empowering Research with Predictive Spectroscopy

While a definitive, published experimental NMR spectrum for 6-bromo-8-methylquinoline hydrochloride remains elusive, this technical guide provides a robust and scientifically grounded framework for its prediction and interpretation. By leveraging data from analogous structures and a deep understanding of fundamental NMR principles, researchers can confidently identify and characterize this important molecule. The detailed experimental protocol further empowers scientists to generate their own high-quality data, fostering reproducibility and advancing research in fields that rely on the versatile chemistry of substituted quinolines.

References

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

6-Bromo-8-methylquinoline Hydrochloride: A Technical Guide to Unlocking its Potential in Medicinal Chemistry

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide focuses on a specific, yet underexplored derivative, 6-Bromo-8-methylquinoline hydrochloride. While direct pharmacological data on this compound is sparse, its structural features suggest significant potential for development in several key therapeutic areas. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for investigating its potential applications. We will delve into the synthesis of this molecule, propose evidence-based hypotheses for its utility as an anticancer, antimicrobial, and neuroprotective agent, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This guide is designed to be a catalyst for innovation, bridging the gap between a promising chemical entity and its potential translation into novel therapeutics.

Introduction: The Quinoline Core and the Promise of 6-Bromo-8-methylquinoline Hydrochloride

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives have yielded a plethora of drugs with applications ranging from antimalarials like chloroquine to modern anticancer agents.[1] The therapeutic versatility of quinolines stems from their ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways.[2]

6-Bromo-8-methylquinoline hydrochloride presents a unique combination of substituents on this core structure. The bromine atom at the 6-position and the methyl group at the 8-position are expected to significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity and metabolic stability. The hydrochloride salt form enhances its solubility in aqueous media, a crucial factor for biological testing and potential formulation.

This guide will explore the untapped potential of this molecule, moving from its fundamental chemical properties and synthesis to its prospective applications in medicinal chemistry, all supported by robust scientific rationale and detailed experimental workflows.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 6-Bromo-8-methylquinoline hydrochloride is fundamental for its application in medicinal chemistry research.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrClN | [Source for Molecular Formula] |

| Molecular Weight | 258.54 g/mol | [Source for Molecular Weight] |

| CAS Number | 1257665-18-1 | [Source for CAS Number] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water (as hydrochloride salt) | General chemical knowledge |

Synthesis of 6-Bromo-8-methylquinoline

The synthesis of the parent compound, 6-Bromo-8-methylquinoline, can be approached through classical quinoline synthesis methodologies such as the Skraup or Doebner-von Miller reactions.[3][4][5] These reactions involve the condensation of an appropriately substituted aniline with a source of acrolein or an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of 6-Bromo-8-methylquinoline via a Modified Skraup-Doebner-von Miller Reaction

This protocol is a proposed synthetic route based on established methodologies.[3][4][5][6][7]

Materials:

-

4-Bromo-2-methylaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: Slowly add 4-Bromo-2-methylaniline to the cooled mixture with continuous stirring. Subsequently, add the oxidizing agent.

-

Heating: Heat the reaction mixture to approximately 130-140°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a sodium hydroxide solution until a precipitate is formed.

-

Extraction: Extract the product with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterization: Confirm the structure of the purified 6-Bromo-8-methylquinoline using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Preparation of 6-Bromo-8-methylquinoline Hydrochloride

The hydrochloride salt can be readily prepared by treating a solution of the free base in an appropriate solvent with hydrochloric acid.

Experimental Protocol: Preparation of 6-Bromo-8-methylquinoline Hydrochloride

Materials:

-

6-Bromo-8-methylquinoline

-

Anhydrous diethyl ether (or other suitable solvent)

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

Procedure:

-

Dissolve the purified 6-Bromo-8-methylquinoline in anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Potential Applications in Medicinal Chemistry

Based on the extensive literature on quinoline derivatives, we propose three primary areas for investigating the therapeutic potential of 6-Bromo-8-methylquinoline hydrochloride: anticancer, antimicrobial, and neuroprotective applications.

Anticancer Potential

Quinoline derivatives are known to exhibit a wide range of anticancer activities through various mechanisms, including:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription.[2] Furthermore, many quinoline derivatives are potent inhibitors of topoisomerase I and II, enzymes crucial for resolving DNA topological stress during replication.[8][9][10][11]

-

Induction of Apoptosis: Substituted quinolines have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[12][13][14]

-

Kinase Inhibition: Several quinoline-based compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR and EGFR.[15]

The presence of a bromine atom on the quinoline ring can enhance the anticancer activity of the molecule.[16] Therefore, 6-Bromo-8-methylquinoline hydrochloride is a strong candidate for investigation as a novel anticancer agent.

Proposed Research Workflow for Anticancer Evaluation

Caption: Proposed workflow for evaluating the anticancer potential of 6-Bromo-8-methylquinoline hydrochloride.

Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

6-Bromo-8-methylquinoline hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-Bromo-8-methylquinoline hydrochloride in cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Potential

The quinoline scaffold is the foundation for a major class of antibiotics, the fluoroquinolones. These compounds target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. The antimicrobial spectrum and potency of quinoline derivatives are highly dependent on the substituents on the quinoline ring. The presence of a halogen, such as bromine, can contribute to the antimicrobial activity.

Proposed Research Workflow for Antimicrobial Evaluation

Caption: Proposed workflow for evaluating the antimicrobial potential of 6-Bromo-8-methylquinoline hydrochloride.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

6-Bromo-8-methylquinoline hydrochloride

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of 6-Bromo-8-methylquinoline hydrochloride in MHB in the wells of a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Neuroprotective Potential

Recent studies have highlighted the potential of quinoline derivatives as neuroprotective agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their proposed mechanisms of action include:

-

Antioxidant Activity: Some quinoline derivatives can scavenge reactive oxygen species (ROS), which are implicated in the neuronal damage observed in neurodegenerative diseases.

-

Modulation of Neurotransmitter Systems: Certain quinolines can interact with key enzymes in neurotransmitter pathways, such as acetylcholinesterase (AChE).

-

Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegeneration, and some quinoline derivatives have demonstrated anti-inflammatory properties.

The lipophilic nature of the quinoline core, potentially enhanced by the bromo and methyl substituents, may facilitate its crossing of the blood-brain barrier, a prerequisite for central nervous system activity.

Proposed Research Workflow for Neuroprotective Evaluation

Caption: Proposed workflow for evaluating the neuroprotective potential of 6-Bromo-8-methylquinoline hydrochloride.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

6-Bromo-8-methylquinoline hydrochloride

-

An oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates and allow them to differentiate if necessary.

-

Pre-treatment: Treat the cells with various concentrations of 6-Bromo-8-methylquinoline hydrochloride for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Add the oxidizing agent (e.g., H₂O₂) to the wells (except for the control wells) and incubate for an appropriate time to induce cell death.

-

Cell Viability Measurement: Measure cell viability using a luminescent assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the cells treated with the oxidizing agent alone.

Conclusion and Future Directions

6-Bromo-8-methylquinoline hydrochloride represents a promising, yet largely unexplored, chemical entity with significant potential in medicinal chemistry. The structural alerts within its molecular framework, namely the quinoline core, the bromo substituent, and the methyl group, provide a strong rationale for its investigation as a novel anticancer, antimicrobial, and neuroprotective agent.

The experimental protocols detailed in this guide offer a clear and actionable roadmap for researchers to systematically evaluate these potential applications. The successful validation of any of these hypotheses could pave the way for further preclinical and clinical development, ultimately contributing to the discovery of new and effective therapies for a range of diseases.

Future research should also focus on elucidating the precise mechanisms of action of this compound, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its pharmacokinetic and toxicological profiles. The journey from a promising molecule to a life-saving drug is long and challenging, but the scientific foundation laid out in this guide provides a solid starting point for unlocking the full therapeutic potential of 6-Bromo-8-methylquinoline hydrochloride.

References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 27, 2026, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1995). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed. Retrieved January 27, 2026, from [Link]

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Retrieved January 27, 2026, from [Link]

-

Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Retrieved January 27, 2026, from [Link]

-

My attempt at the Skraup quinoline synthesis. (2021). Sciencemadness Discussion Board. Retrieved January 27, 2026, from [Link]

-

6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

-

Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2008). PMC. Retrieved January 27, 2026, from [Link]

-

PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2011). PMC. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 27, 2026, from [Link]

-

Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Quinoline-chalcone hybrids as topoisomerase inhibitors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Second-generation Substituted Quinolines as Anticancer Drugs for Breast Cancer. (2011). In Vivo. Retrieved January 27, 2026, from [Link]

-

Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2021). NIH. Retrieved January 27, 2026, from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Quinoline. (n.d.). SlideShare. Retrieved January 27, 2026, from [Link]

-

Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed. Retrieved January 27, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 27, 2026, from [Link]

-

Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (1998). PMC. Retrieved January 27, 2026, from [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (n.d.). Google Patents.

-

Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (n.d.). American Chemical Society. Retrieved January 27, 2026, from [Link]

-

Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). NIH. Retrieved January 27, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijmphs.com [ijmphs.com]

- 3. iipseries.org [iipseries.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-8-methylquinoline Hydrochloride

Introduction: The Strategic Value of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to precisely modify this privileged heterocycle is paramount for developing new chemical entities and optimizing structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions stand as the most powerful and versatile tool for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-8-methylquinoline hydrochloride as a key building block. We will move beyond simple procedural lists to explain the underlying principles and causal relationships that govern these transformations. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic programs.

PART 1: Understanding the Substrate: 6-Bromo-8-methylquinoline Hydrochloride

Before embarking on cross-coupling, a thorough understanding of the starting material is critical. 6-Bromo-8-methylquinoline possesses a bromine atom at a position amenable to oxidative addition by palladium, making it an excellent electrophilic partner. However, its formulation as a hydrochloride salt introduces specific considerations that must be addressed for successful reactivity.

The Impact of the Hydrochloride Salt

Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are performed under basic conditions. The hydrochloride salt of the quinoline substrate will react with the base in the reaction mixture.

Key Insight: The presence of the hydrochloride necessitates the use of at least one additional equivalent of base to neutralize the salt and generate the free quinoline base in situ. Failure to account for this will result in insufficient active base to drive the catalytic cycle, leading to low or no conversion.

Quinoline-HCl + Base -> Quinoline (freebase) + [Base-H]+Cl-

Therefore, all protocols described below assume the use of the hydrochloride salt and have adjusted base stoichiometry accordingly.

Potential for Catalyst Inhibition

The nitrogen atom of the quinoline ring is a Lewis base and can coordinate to the palladium center. This coordination can sometimes lead to the formation of inactive catalyst complexes, thereby inhibiting the desired cross-coupling reaction.[2]

Expert Recommendation: To mitigate potential catalyst inhibition, the use of bulky, electron-rich phosphine ligands is highly recommended.[2] These ligands effectively shield the palladium center, favoring the desired catalytic cycle over the formation of off-cycle inhibitory complexes.

PART 2: Key Cross-Coupling Methodologies and Protocols

The following sections detail the application of major palladium-catalyzed cross-coupling reactions to 6-Bromo-8-methylquinoline hydrochloride. The protocols provided are representative methodologies based on established procedures for closely related bromoquinoline systems and are intended as robust starting points for optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability of a vast array of boronic acids and esters.[1]

Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. This is followed by transmetalation with an activated boronate species (formed by the reaction of the boronic acid with the base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-8-methylquinoline

-

Reagent Preparation:

-

To a flame-dried Schlenk flask, add 6-Bromo-8-methylquinoline hydrochloride (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq., finely ground).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq.).

-

-

Reaction Setup:

-

Seal the flask with a rubber septum.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[2]

-

Add degassed solvents, 1,4-dioxane and water (typically a 4:1 ratio), via syringe. The total solvent volume should provide a substrate concentration of ~0.1 M.

-

-

Execution & Monitoring:

-

Place the flask in a preheated oil bath at 90-100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

| Coupling Partner (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 85-95 |

| 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 90-98 |

| 3-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 80-90 |

| (Yields are illustrative, based on similar systems, and may vary) |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to C(sp²)–C(sp) bonds. This reaction typically employs a dual catalytic system of palladium and copper(I).[4]

Mechanism Overview: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide intermediate. The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium center furnishes the final product.

Experimental Protocol: Synthesis of 6-(phenylethynyl)-8-methylquinoline

-

Reagent Preparation:

-

To a Schlenk flask, add 6-Bromo-8-methylquinoline hydrochloride (1.0 eq.).

-

Add the catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.) and Copper(I) iodide (CuI, 0.06 eq.).

-

-

Reaction Setup:

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also serves as a solvent and neutralizes both the HCl salt and the HBr generated during the reaction (use at least 3.0 eq.).

-

Add phenylacetylene (1.5 eq.) via syringe.

-

-

Execution & Monitoring:

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

-

Workup & Purification:

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

Purify by flash column chromatography.

-

Data Presentation: Illustrative Sonogashira Coupling Reactions

| Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 80-90 |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 75-85 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPEA | Toluene | 70 | 85-95 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 70-80 |

| (Yields are illustrative, based on similar systems, and may vary)[5] |

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a general and high-yielding method for coupling amines with aryl halides.[6]

Mechanism Overview: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex coordinates the amine. A strong base then deprotonates the coordinated amine, forming a palladium amido complex. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst.[7]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 8-methyl-6-(piperidin-1-yl)quinoline

-

Reagent Preparation:

-

In a glovebox, add 6-Bromo-8-methylquinoline hydrochloride (1.0 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 3.0 eq.), and the palladium catalyst system, e.g., a pre-catalyst like RuPhos Pd G3 (0.02 eq.) or a combination of Pd₂(dba)₃ (0.01 eq.) and a bulky phosphine ligand like RuPhos (0.04 eq.).

-

-

Reaction Setup:

-

Seal the reaction vessel.

-

Add anhydrous, degassed toluene or 1,4-dioxane.

-

Add piperidine (1.2 eq.) via syringe.

-

-

Execution & Monitoring:

-

Heat the mixture to 80-110 °C for 4-24 hours.

-

Monitor the reaction by LC-MS.

-

-

Workup & Purification:

-

Cool the reaction to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate.

-

Purify by flash column chromatography.

-

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

| Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 85-95 |

| Aniline | RuPhos Pd G3 | NaOtBu | 1,4-Dioxane | 100 | 80-90 |

| Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 75-85 |

| Pyrrolidine | BrettPhos Pd G3 | LHMDS | THF | 80 | 90-98 |

| (Yields are illustrative, based on similar systems, and may vary) |

Other Key Transformations: Heck and Stille Couplings

While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are often the primary choices, the Heck and Stille couplings offer additional strategic avenues.

-

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene.[8] It is particularly useful for introducing vinyl groups. Typical conditions involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃), and an organic base (e.g., Et₃N) in a polar aprotic solvent like DMF at elevated temperatures.[9]

-

Stille Coupling: This reaction couples the aryl bromide with an organostannane (organotin) reagent.[10] The key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[10]

PART 3: General Workflow and Best Practices

A successful cross-coupling campaign relies on meticulous experimental technique. The following workflow summarizes the critical steps.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Troubleshooting & Field-Proven Insights

-

Low or No Conversion:

-

Check the Base: Ensure at least 3 equivalents of a suitable base were used to neutralize the HCl salt and drive the reaction. Ensure the base is finely powdered and dry.[11]

-

Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction was set up under a rigorously inert atmosphere.[2]

-

Catalyst/Ligand Choice: The quinoline nitrogen may be inhibiting the catalyst. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, SPhos).

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid (Suzuki): This suggests the presence of oxygen. Improve degassing procedures.

-

Debromination (Hydrodehalogenation): This can occur if a source of hydride is present (e.g., from solvent or base). Ensure anhydrous conditions and consider a different base or solvent.

-

-

Difficulty in Purification:

-

Residual Palladium: Treat the crude product solution with a palladium scavenger before concentration and chromatography.

-

Tin Byproducts (Stille): Removing organotin byproducts can be challenging. An aqueous KF wash can sometimes help by precipitating insoluble tin fluorides.

-

References

-

Heck Reaction - Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

- Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. (2012). Tetrahedron Letters, 53(36), 4855-4858.

- Shaw, A. W., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 634-640.

-

Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes - ResearchGate. (2013). Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Herzig, D., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 45. Available at: [Link]

-

Sherwood, J. (2013). Salty Suzuki-Miyaura Reactions. Green Chemistry Blog - RSC Blogs. Available at: [Link]

-

Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology. Available at: [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines - ResearchGate. (1998). Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017). Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

- Hořejší, M., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines.

-

Heck reaction - Wikipedia. Available at: [Link]

- Reddy, C. R., et al. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 56(39), 5321-5324.

-

Synthesis of 8-bromo-2,6-dimethylquinoline 3 and 8-bromo-6-methylquinoline-2-carbaldehyde 4 - ResearchGate. (2018). Available at: [Link]

-

Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]

-

The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023). Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2016). Wiley-VCH.

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (2021). Available at: [Link]

-

Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction - YouTube. (2013). Available at: [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024). Available at: [Link]

- A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents. (2019).

- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451-3479.

-

Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC. (2014). Available at: [Link]

-

6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. (2018). Available at: [Link]

Sources

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Notes and Protocols for the Functionalization of 6-Bromo-8-methylquinoline Hydrochloride

Introduction: The Quinoline Scaffold as a Privileged Motif in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][5] The strategic functionalization of the quinoline core allows for the fine-tuning of these properties, making it a highly sought-after scaffold in drug discovery and development.[2][6] 6-Bromo-8-methylquinoline hydrochloride serves as a versatile starting material, offering multiple reaction sites for diversification. The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, while the methyl group at the 8-position and other C-H bonds on the ring present opportunities for direct functionalization.[7][8]

This guide provides a comprehensive overview of the key strategies for the functionalization of 6-Bromo-8-methylquinoline, complete with detailed, field-proven protocols. We will explore the causality behind experimental choices to empower researchers to adapt and innovate upon these foundational methods.

PART 1: Initial Considerations - Preparing the Free Base

6-Bromo-8-methylquinoline hydrochloride is a salt. For the majority of subsequent reactions, particularly those involving organometallic catalysts, the free base form is required. The acidic nature of the hydrochloride can interfere with basic reagents and catalysts.

Protocol 1: Neutralization of 6-Bromo-8-methylquinoline Hydrochloride

This protocol describes the liberation of the free base from its hydrochloride salt, a critical first step for most functionalization procedures.

Materials:

-

6-Bromo-8-methylquinoline hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base like potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve the 6-Bromo-8-methylquinoline hydrochloride in a minimal amount of deionized water.

-

Transfer the solution to a separatory funnel.

-

Slowly add the saturated aqueous NaHCO₃ solution to the separatory funnel. Effervescence (CO₂ evolution) will be observed. Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper).

-

Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 6-Bromo-8-methylquinoline free base, typically as a solid or oil.

Expert Insight: The choice of extraction solvent depends on the polarity of the final product. DCM is generally a good starting point. Ensure the neutralization is complete to avoid issues in subsequent steps.

PART 2: Functionalization at the 6-Position via Cross-Coupling Reactions

The bromine atom at the C6 position is an excellent handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between the quinoline core and various aryl, heteroaryl, or vinyl groups.[9][10] The reaction typically involves the coupling of the bromoquinoline with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.[10]

Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. The palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and the ligand influence the efficiency of the catalytic cycle. The base is required to activate the boronic acid for transmetalation.[9] The solvent system must be able to dissolve the reactants and facilitate the reaction at the desired temperature.

// Nodes Start [label="Start:\n6-Bromo-8-methylquinoline\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\n- Boronic Acid/Ester\n- Pd Catalyst (e.g., Pd(PPh3)4)\n- Base (e.g., K2CO3, Cs2CO3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Inert Atmosphere (N2/Ar)\n- Solvent (e.g., Toluene/H2O, Dioxane)\n- Heat (e.g., 80-110 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Aqueous Extraction\n- Drying of Organic Layer", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\n6-Aryl/Vinyl-8-methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Combine"]; Reagents -> Reaction [label="Add"]; Reaction -> Workup [label="Cool & Quench"]; Workup -> Purification; Purification -> Product; } ends_dot

Figure 1: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of 6-Bromo-8-methylquinoline

Materials:

-

6-Bromo-8-methylquinoline (from Protocol 1)

-

Aryl- or vinylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Toluene and Water (4:1 mixture) or 1,4-Dioxane

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 6-Bromo-8-methylquinoline, the boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system (Toluene/H₂O or Dioxane).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Robust and effective for a wide range of substrates. |

| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is often more effective for challenging couplings. |

| Solvent | Toluene/H₂O, Dioxane | Biphasic systems can aid in the dissolution of the base. |

| Temperature | 80-110 °C | Sufficient to drive the reaction without decomposition. |

Table 1: Recommended conditions for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[11][12] This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the quinoline ring. A study on 6-bromo-2-chloroquinoline demonstrated the feasibility of selective amination reactions.[13][14][15]

Causality in Protocol Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand, which plays a critical role in the efficiency of the catalytic cycle.[11] Bulky, electron-rich phosphine ligands are often employed. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) being commonly used.

// Nodes Start [label="Start:\n6-Bromo-8-methylquinoline\n(Free Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\n- Amine (Primary or Secondary)\n- Pd Catalyst (e.g., Pd2(dba)3)\n- Ligand (e.g., XPhos, SPhos)\n- Base (e.g., NaOtBu)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction:\n- Inert Atmosphere (N2/Ar)\n- Solvent (e.g., Toluene, Dioxane)\n- Heat (e.g., 80-120 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Workup:\n- Filtration\n- Aqueous Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification:\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Product:\n6-Amino-8-methylquinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Combine"]; Reagents -> Reaction [label="Add"]; Reaction -> Workup [label="Cool & Quench"]; Workup -> Purification; Purification -> Product; } ends_dot

Figure 2: General workflow for Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of 6-Bromo-8-methylquinoline

Materials:

-

6-Bromo-8-methylquinoline (from Protocol 1)

-

Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

-

XPhos or SPhos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous Toluene or 1,4-Dioxane

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

Inside a glovebox, add the palladium catalyst, ligand, and base to a Schlenk tube.

-

Add 6-Bromo-8-methylquinoline and the amine.

-

Add the anhydrous solvent.

-